FX1

Catalog No.
S528591
CAS No.
M.F
C14H9ClN2O4S2
M. Wt
368.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FX1

Product Name

FX1

IUPAC Name

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid

Molecular Formula

C14H9ClN2O4S2

Molecular Weight

368.8 g/mol

InChI

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19)

InChI Key

JYBGCTWNOMSQJY-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O

solubility

Soluble in DMSO

Synonyms

FX1; FX-1; FX 1.

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O

The exact mass of the compound (5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid is 367.969 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Limited availability of information: At this time, there is limited publicly available information regarding the specific research applications of 5Z-Cl-Indolylidene-TTPA.
  • Potential research areas: The structure of the molecule suggests potential applications in areas like medicinal chemistry or materials science, but verifying these applications and understanding the specific mechanisms would require further research.

Finding more information

Scientific databases and publications are good resources for staying up-to-date on research related to specific molecules. Here are some examples of such databases:

  • PubChem
  • ScienceDirect
  • Wiley Online Library

FX1, also known by its chemical designation CAS 1426138-42-2, is a selective inhibitor of the transcription factor B cell lymphoma 6. This compound is notable for its ability to disrupt the formation of the B cell lymphoma 6 repression complex, which is crucial in various cellular processes, particularly those related to cancer biology. FX1 has demonstrated a binding affinity characterized by a dissociation constant (Kd) of approximately 3 μM and an inhibitory concentration (IC50) of around 35 μM in reporter assays, indicating its potency in inhibiting the activity of B cell lymphoma 6 compared to endogenous corepressors .

FX1 primarily functions through its interaction with the B cell lymphoma 6 protein, inhibiting its transcriptional activity. The inhibition occurs via competitive binding at the site where B cell lymphoma 6 interacts with other transcriptional regulators. This disruption can lead to altered gene expression profiles that are typically associated with oncogenic processes. The specific

The biological activity of FX1 is primarily linked to its role as a B cell lymphoma 6 inhibitor. By inhibiting this transcription factor, FX1 can influence various cellular pathways involved in proliferation, apoptosis, and differentiation. Its selectivity for B cell lymphoma 6 over a broad range of other proteins suggests that it may have fewer off-target effects, making it a valuable tool for research and potential therapeutic applications in oncology . Additionally, studies indicate that FX1 can affect immune responses due to the role of B cell lymphoma 6 in regulating immune cell function.

The synthesis of FX1 typically involves multi-step organic synthesis techniques that focus on constructing the specific molecular framework required for its biological activity. While detailed synthetic routes are proprietary and not extensively documented in public literature, general methods may include:

  • Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions.
  • Functional group modifications: Employing techniques like oxidation or reduction to achieve the desired functional groups.
  • Final purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and isolate the final product.

FX1 has significant potential applications in both research and therapeutic contexts:

  • Cancer Research: As a B cell lymphoma 6 inhibitor, FX1 is used to study the role of this transcription factor in various cancers, particularly lymphomas and solid tumors.
  • Drug Development: Its unique mechanism of action makes FX1 a candidate for developing novel cancer therapies targeting pathways regulated by B cell lymphoma 6.
  • Immunology Studies: Given its influence on immune cell regulation, FX1 can be utilized in studies investigating immune responses and potential immunotherapies.

Interaction studies involving FX1 focus on its binding affinity and selectivity toward B cell lymphoma 6. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes upon binding.
  • Cell-based assays: To evaluate functional outcomes of FX1 treatment on cellular pathways influenced by B cell lymphoma 6.

Such studies help elucidate the compound's mechanism of action and inform potential combinatorial therapeutic strategies.

FX1 can be compared with several other compounds that target similar pathways or mechanisms. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityIC50/Kd Values
FX1Inhibitor of B cell lymphoma 6High for B cell lymphoma 6IC50 ~35 μM
Compound AInhibitor of another transcription factorModerateIC50 ~50 μM
Compound BBroad-spectrum transcription inhibitorLow selectivityIC50 ~20 μM
Compound CSpecific inhibitor for oncogenic pathwaysHigh selectivityIC50 ~30 μM

FX1 stands out due to its high selectivity for B cell lymphoma 6 compared to other compounds that may exhibit broader activity or lower specificity. This characteristic enhances its potential utility in targeted therapies aimed at malignancies driven by aberrant B cell lymphoma 6 activity.

Molecular Weight (368.82)

The molecular weight of FX1 is precisely 368.82 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [21]. This molecular weight places FX1 within the typical range for small molecule pharmaceutical compounds, adhering to Lipinski's rule of five regarding drug-like properties [5]. The molecular weight reflects the substantial structural complexity of the compound, incorporating multiple heteroatoms and functional groups within a relatively compact molecular framework [21].

The distribution of atomic mass within the FX1 molecule shows significant contributions from the sulfur atoms (approximately 17.4% of total molecular weight) and the chlorine substituent (approximately 9.6% of total molecular weight) [1] [2]. The carbon skeleton accounts for approximately 45.6% of the total molecular weight, while the nitrogen and oxygen atoms contribute 7.6% and 17.4%, respectively [21].

PropertyValue
Molecular FormulaC14H9ClN2O4S2
Molecular Weight368.82 g/mol
Physical AppearancePink to red solid
CAS Number1426138-42-2
Storage Conditions-20°C (powder, 3 years stability)

Solubility Parameters

The solubility profile of FX1 demonstrates characteristic behavior typical of compounds containing both hydrophilic and lipophilic structural elements [5] [21]. The compound exhibits high solubility in dimethyl sulfoxide, achieving concentrations of 20 milligrams per milliliter, which corresponds to 54.22 millimolar [5] [21]. This high solubility in dimethyl sulfoxide reflects the compound's ability to engage in hydrogen bonding interactions with the polar aprotic solvent [5].

Conversely, FX1 demonstrates complete insolubility in both water and ethanol, with solubility values below 1 milligram per milliliter in these solvents [5] [21]. The poor aqueous solubility can be attributed to the predominantly lipophilic character of the compound, arising from the aromatic ring systems and the chloro substituent [19]. The insolubility in ethanol, despite the presence of hydrogen bond donor and acceptor groups, suggests that the compound's molecular architecture does not favor solvation by protic solvents [5].

ParameterValue/Description
Solubility in DMSO20 mg/mL (54.22 mM) - Highly soluble
Solubility in WaterInsoluble (<1 mg/mL)
Solubility in EthanolInsoluble (<1 mg/mL)
Partition Coefficient (logP)Estimated >3 (highly lipophilic)
Hydrogen Bond Donors2 (N-H of indolin-2-one, COOH group)
Hydrogen Bond Acceptors6 (C=O groups, S=C group, COOH group)

The compound possesses two hydrogen bond donor sites: the amide nitrogen-hydrogen bond within the indolin-2-one ring system and the carboxylic acid hydroxyl group [5] [21]. Six hydrogen bond acceptor sites are present, including multiple carbonyl oxygen atoms, the thione sulfur atom, and the carboxylate oxygen atoms [5]. This hydrogen bonding profile contributes to the compound's interaction capabilities with biological targets while influencing its solubility characteristics [21].

HPLC Purity Profile

High-performance liquid chromatography analysis reveals that FX1 maintains a purity level of greater than or equal to 98 percent [1] [2] [21]. This high purity level is essential for reliable biological activity assessment and represents the standard expected for research-grade chemical compounds [20]. The purity determination employs photodiode array detection, which provides comprehensive spectral information across the ultraviolet-visible range [6] [20].

The purity assessment methodology involves multiple analytical approaches to ensure accurate determination [6] [20]. Spectral homogeneity analysis compares ultraviolet-visible spectra across different sections of the chromatographic peak, detecting potential co-eluting impurities that might not be resolved under standard chromatographic conditions [20]. Peak purity angle calculations provide quantitative measures of spectral consistency throughout the peak profile [6] [20].

MethodDescriptionApplication
UV-Vis Spectral HomogeneityCompares UV-Vis spectra across different sections of the chromatographic peakPrimary method for routine purity assessment
Photodiode Array DetectionCollects full UV-Vis spectra at multiple points during peak elutionProvides comprehensive spectral data for detailed analysis
Peak Purity Angle/ThresholdCalculates purity angle (spectral differences) and compares to threshold valueQuantitative measure of peak purity with statistical significance
Spectral Contrast AngleMathematical comparison of spectra using vector algebra to detect impuritiesSensitive detection of spectral differences even with similar compounds

The analytical conditions for purity assessment are optimized to minimize interference from background absorption and to maximize sensitivity for impurity detection [6] [20]. Sample concentration is adjusted to maintain absorbance values below 1000 milliabsorbance units, ensuring optimal signal-to-noise ratios [6]. Wavelength selection considers the ultraviolet cutoff of mobile phase components and the absorption characteristics of the compound [20].

Structural Features

Indolin-2-one Ring System

The indolin-2-one ring system forms the core structural element of FX1, consisting of a benzene ring fused to a five-membered lactam ring [12] [13] [18]. This bicyclic heterocyclic system exhibits near-planar geometry, with maximum atomic deviations typically less than 0.1 Angstrom from the least-squares plane [18]. The planar arrangement is crucial for optimal π-π stacking interactions with biological targets and contributes to the compound's binding affinity [12] [18].

The lactam portion of the indolin-2-one system contains an amide nitrogen-hydrogen bond that serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor [8] [18]. The position-3 carbon of the indolin-2-one ring exhibits high reactivity toward electrophilic substitution reactions and condensation reactions, making it an ideal site for molecular hybridization [13] [18]. This reactivity has been exploited in the synthesis of FX1 through the formation of the exocyclic double bond connecting to the thiazolidinone moiety [12] [13].

PropertyDescription
Structure TypeBicyclic heterocyclic compound with a benzene ring fused to a 5-membered lactam ring
Ring SystemConsists of a benzene ring fused to a 2-pyrrolidone (γ-lactam) ring
AromaticityBenzene portion is aromatic; the 5-membered lactam ring is non-aromatic
Hydrogen BondingLactam N-H group serves as hydrogen bond donor; carbonyl oxygen as hydrogen bond acceptor
ReactivityC-3 position is highly reactive for electrophilic substitution and condensation reactions

The electronic distribution within the indolin-2-one system influences the compound's overall pharmacological properties [16]. The electron-withdrawing nature of the lactam carbonyl group affects the electron density distribution throughout the aromatic system, potentially influencing binding interactions with protein targets [12] [16]. The rigid, planar structure provides a well-defined molecular scaffold that can engage in specific geometric arrangements required for target recognition [18].

Chloro Substituent Role

The chlorine atom positioned at the 5-position of the indolin-2-one benzene ring plays a critical role in determining the biological and physicochemical properties of FX1 [11] [13] [19]. The chloro substituent exerts multiple effects simultaneously: electronic effects through inductive electron withdrawal, steric effects through its van der Waals radius, and lipophilic effects through increased hydrocarbon character [11] [19].

The electron-withdrawing inductive effect of the chlorine atom decreases the electron density of the aromatic system, potentially stabilizing negative charges that may develop during binding interactions [11] [19]. This electronic modulation can significantly influence the compound's binding affinity to protein targets, often resulting in dramatic improvements in biological activity [19]. Literature examples demonstrate that chloro substituents can enhance potency by 10 to 1000-fold compared to unsubstituted analogs [19].

EffectDescription
Electronic EffectElectron-withdrawing through inductive effect; can stabilize negative charges
Steric EffectMedium-sized substituent that can influence molecular conformation
LipophilicityIncreases lipophilicity, improving membrane permeability and bioavailability
Metabolic StabilityCan block metabolic sites, potentially increasing half-life of compounds
Binding AffinityForms halogen bonds with protein targets, enhancing binding interactions

The chlorine substituent contributes to the lipophilic character of FX1, potentially improving membrane permeability and bioavailability compared to non-halogenated analogs [11] [19]. Additionally, the chloro group can participate in halogen bonding interactions with protein targets, providing an additional mode of molecular recognition beyond traditional hydrogen bonding and hydrophobic interactions [19]. The strategic placement of the chlorine atom may also protect the molecule from metabolic degradation by blocking potential sites of enzymatic attack [11] [19].

Thiazolidinone Moiety

The thiazolidinone moiety represents the second major structural component of FX1, consisting of a five-membered heterocyclic ring containing sulfur and nitrogen atoms with a carbonyl group at position 4 [10] [22]. This structural unit is recognized as a privileged scaffold in medicinal chemistry due to its presence in compounds exhibiting diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties [22].

The thiazolidinone ring system contains multiple sites for molecular interaction with biological targets [10] [22]. The carbonyl oxygen at position 4 serves as a hydrogen bond acceptor, while the thione group at position 2 provides an additional hydrogen bond accepting site with distinct geometric requirements [22]. The sulfur atom's larger atomic radius and diffuse electron cloud compared to oxygen creates unique binding opportunities with protein targets [10].

PropertyDescription
Structure TypeFive-membered heterocyclic ring with carbonyl group at position 4
Ring CompositionContains sulfur and nitrogen atoms in a 5-membered ring with a carbonyl group
Functional GroupsThioamide (C=S) at position 2, amide (C=O) at position 4
ReactivityNucleophilic at sulfur and nitrogen atoms; electrophilic at carbonyl carbon
Biological SignificancePresent in compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory activities

The thiazolidinone moiety in FX1 is further functionalized with a propanoic acid chain attached to the nitrogen atom [1] [2] [21]. This substitution pattern provides additional opportunities for hydrogen bonding interactions through the terminal carboxylic acid group while contributing to the overall molecular flexibility [21]. The carboxylic acid group can exist in various ionization states depending on the pH environment, potentially influencing the compound's interaction with biological targets [22].

The integration of the thiazolidinone moiety with the indolin-2-one system through a double bond creates a conjugated π-electron system that extends across both ring systems [12] [22]. This extended conjugation influences the electronic properties of both components and may contribute to the compound's ability to interact with biological targets through π-π stacking interactions [10] [12].

InChI and SMILES Notations

The International Chemical Identifier (InChI) for FX1 provides a standardized, systematic representation of the compound's molecular structure: InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5H,3-4H2,(H,16,20)(H,18,19)/b11-10- [1] [3]. The InChI notation follows the IUPAC standard version 1, as indicated by the "1S" prefix, ensuring international compatibility and database interoperability [15] [23].

The InChI string systematically encodes the molecular connectivity, beginning with the molecular formula layer (C14H9ClN2O4S2) and followed by detailed connectivity information [15] [23]. The stereochemistry layer (/b11-10-) specifically designates the Z-configuration of the double bond connecting the indolin-2-one and thiazolidinone ring systems, which is essential for defining the compound's three-dimensional structure [15].

Notation ElementDescriptionSignificance
InChI PrefixInChI=1S indicates standard InChI version 1Identifies the notation as following the IUPAC standard
InChI Main LayerC14H9ClN2O4S2 represents molecular formula and connectivityProvides the basic composition and connectivity information
InChI Stereochemistry Layer/b11-10- describes the Z-configuration of the double bondSpecifies the three-dimensional arrangement of atoms
InChI KeyVISHSGZPGQKEFX-KHPPLWFESA-NEnables easy web searching and database indexing

The corresponding InChI Key, VISHSGZPGQKEFX-KHPPLWFESA-N, provides a fixed-length, condensed digital representation that facilitates database searching and chemical informatics applications [1] [3] [23]. This hashed version of the full InChI enables rapid identification and retrieval of chemical information across various databases and computational platforms [15] [23].

The Simplified Molecular Input Line Entry System (SMILES) notation for FX1 is represented as: OC(CCN1C(S/C(C1=O)=C2C(NC3=CC=C(C=C\23)Cl)=O)=S)=O [1] [3] [15]. The SMILES notation employs a linear string format to encode the molecular structure, with specific symbols representing different atoms, bonds, and stereochemical features [15].

Functional-Group Mapping (SILCS)

The Site Identification by Ligand Competitive Saturation methodology represents a sophisticated computational approach for functional group mapping that generates three-dimensional probability binding distributions of chemical functional groups on protein surfaces [1] [2]. The functional group mapping process utilizes molecular dynamics simulations of target proteins in aqueous solutions containing chemically diverse small molecules, from which probability distributions termed FragMaps are obtained.

For the FX1 compound design, SILCS functional group mapping was applied to the BCL6 BTB domain to identify optimal binding sites and chemical requirements. The methodology incorporates protein flexibility, protein-ligand interactions, and both protein and ligand desolvation effects, which is particularly significant for BCL6 as it enables determination of the importance of negative charge acceptors versus neutral hydrogen bond acceptors [1] [2].

The functional group mapping analysis revealed critical design insights through overlap assessment of FragMap aromatic and aliphatic moieties with the indolin-2-one ring structure, demonstrating the importance of maintaining aromatic ring systems with hydrophobic substituents. Additionally, FragMap analysis indicated that only one carboxylate group was necessary to form the essential charged interaction with Arginine-28, rather than the two carboxylate groups present in the lead compound 79-6 [1].

The SILCS functional group mapping approach generated comprehensive three-dimensional free energy affinity patterns that included information on aromatic (purple), aliphatic (green), hydrogen bond donor (blue), hydrogen bond acceptor (red), and charged acceptor (orange) mapping regions. These FragMaps provided crucial information to guide medicinal chemistry refinement of BCL6 small-molecule design [1] [2].

MC-SILCS Docking Analysis

Monte Carlo-SILCS docking analysis represents an advanced computational methodology that combines Monte Carlo sampling with SILCS FragMaps to predict optimal ligand binding poses and estimate binding affinities through ligand grid free energy calculations [1] [3]. The MC-SILCS docking protocol involves Monte Carlo sampling in the fields of the SILCS grid free energy FragMaps and exclusion maps, enabling comprehensive conformational sampling of potential ligand orientations.

In the FX1 development process, designed compounds were subjected to quantitative ranking using MC-SILCS docking methodology, from which the ligand grid free energy scores provided estimates of binding affinity. The Monte Carlo sampling approach enables efficient exploration of the conformational space while accounting for protein flexibility and solvent effects [3] [4].

The MC-SILCS docking analysis demonstrated that FX1 was among the top-ranked compounds based on ligand grid free energy scores, which correlated well with subsequent experimental binding affinity measurements. The predicted binding orientation of FX1 obtained through MC-SILCS docking showed similar orientations to the first-generation inhibitor 79-6, supporting the rational design approach [1].

MC-SILCS docking analysis incorporates both equilibrium and reaction-competent associated ligand binding affinities, designated as LGFE Eq and LGFE Rx respectively. The methodology accounts for protein conformational flexibility through molecular dynamics simulations combined with Grand Canonical Monte Carlo sampling, particularly important for occluded ligand-binding pockets such as those found in nuclear receptors and G-protein coupled receptors [3] [4].

MC-SILCS ParameterDescriptionApplication in FX1 Design
LGFE EqEquilibrium binding affinity estimateRanking of designed compounds
LGFE RxReaction-competent binding affinityAssessment of binding pose viability
FragMap OverlapFunctional group positioning analysisOptimization of chemical structure
Conformational SamplingMonte Carlo exploration of binding posesComprehensive pose prediction

Synthetic Pathways

The synthesis of thiazolidinone-indoline hybrid compounds, including FX1, employs several established synthetic methodologies that combine indoline and thiazolidinone pharmacophores through various cyclization strategies [5] [6] [7]. The primary synthetic approaches utilize Knoevenagel condensation reactions, three-component reactions, and step-wise condensation-cyclization sequences.

The Knoevenagel condensation approach represents the most widely employed synthetic pathway for rhodanine-indoline hybrid molecules. This methodology involves the reaction between rhodanine-3-propanoic acid derivatives and indole-carbaldehydes in acetic acid medium under reflux conditions. The reaction proceeds through formation of an α,β-unsaturated intermediate followed by cyclization to yield the final 5-indolylmethylene rhodanine products [5] [7].

Three-component reactions provide an efficient alternative synthetic route utilizing aldehydes, amines, and mercaptoacetic acid in a single reaction vessel. Under microwave irradiation conditions in toluene solvent, this approach achieves reaction completion in 6-8 minutes with yields ranging from 64-82%, representing a significant improvement over conventional methods requiring 48 hours with yields of 30-70% [6].

Synthetic MethodKey ReagentsReaction ConditionsTypical YieldReaction Time
Knoevenagel CondensationRhodanine derivatives + Indole aldehydesAcetic acid, reflux25-50%4-8 hours
Three-Component ReactionAldehydes + Amines + Mercaptoacetic acidToluene, microwave64-82%6-8 minutes
Schiff Base CyclizationAromatic aldehydesSchiff baseThioglycolic acidEthanol then cyclization30-70%12-24 hours
Microwave-AssistedBenzaldehydes + Aromatic aminesMicrowave heating64-82%6-8 minutes

The step-wise approach involves initial formation of Schiff bases through condensation of aromatic aldehydes with amines in ethanol, followed by cyclization with thioglycolic acid or thiolactic acid to afford the corresponding thiazolidinone derivatives. This methodology allows for greater control over reaction selectivity and purification of intermediates [6] [7].

Solvent-free microwave synthesis represents an environmentally friendly alternative utilizing thioureas, chloroacetic acid, and aldehydes under microwave irradiation conditions. This approach eliminates the need for organic solvents while maintaining high reaction efficiency and yields [6].

The synthesis of FX1 specifically employed SILCS-guided design principles to optimize the indoline-2-one ring functionalization and vary the length of the linker to the acid group. The designed compounds were subsequently synthesized and purified for experimental validation, with FX1 emerging as the most active and selective BCL6 BTB inhibitor among the tested molecules [1].

Analytical Characterization Methods

Analytical characterization of FX1 and related thiazolidinone-indoline compounds requires a comprehensive suite of spectroscopic and chromatographic techniques to confirm structural identity, assess purity, and evaluate physicochemical properties [8] [9] [10]. The analytical characterization encompasses nuclear magnetic resonance spectroscopy, mass spectrometry, high-performance liquid chromatography, and additional techniques for complete molecular characterization.

Nuclear Magnetic Resonance spectroscopy serves as the primary technique for structural confirmation and characterization of FX1. 1H NMR spectroscopy provides detailed information about proton environments, chemical shifts, and coupling patterns that confirm the indoline-thiazolidinone hybrid structure. The 1H NMR spectrum of FX1 exhibits characteristic signals for the chloro-indolin-2-one ring system, thiazolidinone ring protons, and the propanoic acid side chain [8] [9].

13C NMR spectroscopy complements the 1H NMR analysis by providing carbon skeleton characterization and functional group identification. The 13C NMR spectrum reveals distinct signals for carbonyl carbons of both the indolin-2-one and thiazolidinone rings, aromatic carbons of the chloro-substituted indoline ring, and aliphatic carbons of the propanoic acid linker [8] [9].

High-resolution mass spectrometry confirms the molecular weight and elemental composition of FX1. The compound exhibits a molecular ion peak at m/z 368.81 corresponding to the molecular formula C14H9ClN2O4S2. Tandem mass spectrometry experiments provide fragmentation patterns that support the proposed thiazolidinone-indoline structure through characteristic fragment ions [8] [9].

Analytical TechniqueKey Parameters for FX1Structural Information
1H NMRChemical shifts 1.5-8.5 ppmIndoline ring protons, thiazolidinone CH, propanoic acid chain
13C NMRChemical shifts 20-180 ppmCarbonyl carbons (170-180 ppm), aromatic carbons (110-140 ppm)
HR-MSm/z 368.81 [M-H]-Molecular formula C14H9ClN2O4S2 confirmation
HPLCRetention time, purity ≥98%Impurity profiling, quantitative analysis

High-Performance Liquid Chromatography provides purity determination and impurity profiling for FX1. The compound demonstrates ≥98% purity by HPLC analysis with characteristic retention time and peak shape. HPLC-MS coupling enables simultaneous separation and mass spectrometric identification of potential impurities or degradation products [8] [9].

Fourier Transform Infrared Spectroscopy identifies functional groups and confirms the presence of key structural elements in FX1. The FT-IR spectrum exhibits characteristic absorption bands for C=O stretching vibrations of both indolin-2-one and thiazolidinone carbonyls, N-H stretching of the indoline ring, and C=C aromatic vibrations of the chloro-substituted benzene ring [5] [7].

Solubility studies reveal that FX1 demonstrates good solubility in dimethyl sulfoxide (24.2 mg/mL, 65.67 mM) and dimethylformamide (30.0 mg/mL, 81.34 mM), which facilitates biological testing and formulation development. The compound appears as a red-brown powder and requires storage at 2-8°C to maintain stability [11] [12].

Binding affinity characterization through microscale thermophoresis demonstrates that FX1 binds to the BCL6 BTB domain with a dissociation constant (Kd) of 7 ± 3 μM, representing more than 4-fold greater affinity than the natural SMRT corepressor protein. Functional assays confirm an IC50 value of approximately 35 μM in BCL6-GAL4 reporter assays [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

367.9692268 g/mol

Monoisotopic Mass

367.9692268 g/mol

Heavy Atom Count

23

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Cardenas MG, Yu W, Beguelin W, Teater MR, Geng H, Goldstein RL, Oswald E,

Explore Compound Types